molecular formula C21H24ClNO4 B4921524 ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate

ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate

Cat. No. B4921524
M. Wt: 389.9 g/mol
InChI Key: WLTMQQOZPBXTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate, also known as CTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CTDP is a piperidine-based compound that belongs to the class of furanone derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to reduce inflammation and pain. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms underlying various physiological processes. However, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate also has some limitations. It is relatively expensive to produce, and its biological effects can be difficult to study in vivo due to its poor solubility in water.

Future Directions

There are several potential future directions for research on ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. One area of interest is the development of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate-based drugs for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate and its effects on various physiological processes. Finally, there is potential for the development of new synthetic methods for the production of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate that are more cost-effective and environmentally friendly.

Synthesis Methods

Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-methyl-3-furoic acid to produce 2-(2-chlorobenzyl)-2-methyl-3-furoic acid. This intermediate is then reacted with piperidine and ethyl chloroformate to produce ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been optimized to achieve high yields and purity.

Scientific Research Applications

Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-3-26-20(25)21(14-16-6-4-5-7-18(16)22)9-11-23(12-10-21)19(24)17-8-13-27-15(17)2/h4-8,13H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMQQOZPBXTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.